Bendamustine 3-Hydroxyprop-2-yl Ester
Description
Background of Bendamustine (B91647) as an Antineoplastic Agent
Bendamustine is a bifunctional mechlorethamine (B1211372) derivative that exhibits both alkylating and purine (B94841) analog properties. nih.gov Its mechanism of action primarily involves the creation of covalent bonds with electron-rich nucleophilic moieties in DNA, leading to intra-strand and inter-strand cross-links. This action disrupts DNA replication and repair, ultimately inducing cell death. drugbank.com The unique chemical structure of bendamustine, which includes a benzimidazole (B57391) ring, is thought to contribute to its distinct pattern of activity and a lack of complete cross-resistance with other alkylating agents. nih.gov Clinically, bendamustine is indicated for the treatment of certain hematologic cancers, such as chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL). drugbank.com
Rationale for the Synthesis and Investigation of Ester Derivatives of Bendamustine
The chemical modification of a parent drug to form an ester derivative is a common and effective prodrug strategy. This approach is often employed to overcome limitations of the original molecule, such as poor solubility, chemical instability, or suboptimal pharmacokinetic properties.
Prodrug Strategy for Enhanced Pharmacological Profile
A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. Esterification of bendamustine's carboxylic acid group is intended to mask its polarity, which can lead to increased lipophilicity. This enhanced lipophilicity can facilitate passage across cell membranes, potentially leading to greater intracellular concentrations of the active drug following enzymatic cleavage of the ester bond.
Modulation of Biopharmaceutical Attributes for Improved Performance
The introduction of an ester moiety can significantly alter the biopharmaceutical properties of bendamustine. Research on various bendamustine esters has shown that these derivatives can exhibit markedly increased cytotoxicity compared to the parent compound. nih.govnih.gov This heightened potency is often attributed to more pronounced cellular accumulation of the ester derivatives. nih.govnih.gov For instance, studies have revealed that certain esters of bendamustine can be up to 100 times more effective than bendamustine itself in in vitro assays. nih.gov
Potential for Altered Target Engagement or Selectivity
While the primary mechanism of action is expected to remain the alkylation of DNA by the active bendamustine, the altered physicochemical properties of an ester prodrug could influence its distribution and cellular uptake. This might lead to a different spectrum of activity or an improved therapeutic index. For example, some bendamustine esters have demonstrated preferential toxicity against tumor cells compared to non-malignant cells in preclinical studies. nih.gov
Overview of the Chemical Structure and Classification of Bendamustine 3-Hydroxyprop-2-yl Ester
While specific literature on "this compound" is scarce, a closely related and structurally similar compound, Bendamustine Glycerol Ester, provides a clear representation of this chemical class. The IUPAC name for Bendamustine Glycerol Ester is 2,3-dihydroxypropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. This structure indicates an ester linkage between the carboxylic acid of bendamustine and the secondary hydroxyl group of glycerol.
Chemical Structure of Bendamustine and its Glycerol Ester
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | 358.26 |
| Bendamustine Glycerol Ester | C₁₉H₂₇Cl₂N₃O₄ | 432.34 |
Data sourced from PubChem and other chemical databases.
This ester falls under the classification of a nitrogen mustard derivative and a benzimidazole compound. The presence of the dihydroxypropyl moiety increases the hydrophilicity of the ester group, which could influence its solubility and enzymatic hydrolysis kinetics.
Significance of Preclinical Research on Novel Bendamustine Analogs
Preclinical research is paramount in the evaluation of new drug candidates like this compound. In vitro studies using various cancer cell lines are essential to determine the cytotoxic potential and to compare the potency of the analog to the parent drug. Such studies have been crucial in demonstrating the significantly enhanced cytotoxicity of other bendamustine esters. nih.govnih.gov
For example, preclinical investigations into a range of bendamustine esters have provided valuable data on their half-maximal inhibitory concentrations (IC₅₀) across different cancer cell lines.
Illustrative IC₅₀ Values of Bendamustine and Representative Ester Derivatives in Human Cancer Cell Lines
| Cell Line | Cancer Type | Bendamustine (µM) | Bendamustine Ester 1 (µM) | Bendamustine Ester 2 (µM) |
| Jurkat | Acute T-cell leukemia | 43 | 0.43 | 0.53 |
| SK-ES-1 | Ewing's sarcoma | 10 | 0.11 | 0.17 |
| HT-29 | Colorectal adenocarcinoma | >100 | 2.1 | 1.1 |
| NCI-H460 | Large cell lung cancer | 96 | 1.1 | 1.2 |
This table presents representative data from a study on various bendamustine esters to illustrate the enhanced potency of such derivatives. The specific esters are not this compound, for which specific data is not available in the cited literature. nih.gov
This type of preclinical data is critical for identifying promising candidates for further development. It allows researchers to select analogs with superior potency and potentially a better safety profile for subsequent in vivo and clinical studies. The investigation of novel bendamustine analogs like the 3-Hydroxyprop-2-yl ester is a testament to the ongoing efforts to refine and improve existing cancer therapies.
Structure
2D Structure
Properties
Molecular Formula |
C19H27Cl2N3O3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(13-25)27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
InChI Key |
GLUFCJDGCAYLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Bendamustine 3 Hydroxyprop 2 Yl Ester
Retrosynthetic Analysis and Strategic Disconnection
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. hilarispublisher.com The primary strategic disconnection for an ester like Bendamustine (B91647) 3-Hydroxyprop-2-yl Ester is the ester linkage itself (a C-O bond). This disconnection corresponds to a known and reliable chemical reaction: esterification. amazonaws.com
This strategic bond cleavage breaks the target molecule into two key synthons:
Bendamustine carboxylic acid (1): This is the parent drug molecule containing the reactive nitrogen mustard group and the benzimidazole (B57391) core.
1,2-Propanediol (2): This is the alcohol component that forms the ester.
The retrosynthetic pathway can be visualized as follows:
Figure 1: Retrosynthetic Disconnection of Bendamustine 3-Hydroxyprop-2-yl Ester A schematic showing the disconnection of the ester bond to yield the bendamustine carboxylic acid and 1,2-propanediol precursors.
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target ester relies on the efficient preparation of its key precursors as identified in the retrosynthetic analysis.
Synthesis of Bendamustine (1) The synthesis of bendamustine is a multi-step process that has been well-documented in scientific literature and patents. A common route begins with 1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid or its ethyl ester. A key transformation is the N-alkylation of the amino group.
One established method involves reacting the ethyl ester intermediate, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, with ethylene (B1197577) oxide. newdrugapprovals.org This reaction introduces two hydroxyethyl (B10761427) groups onto the nitrogen atom, forming ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. quickcompany.in This dihydroxy intermediate is then chlorinated, typically using a strong chlorinating agent like thionyl chloride (SOCl₂), to convert the hydroxyl groups into the required chloroethyl groups of the nitrogen mustard. google.comgoogle.com The final step is the hydrolysis of the ethyl ester to yield the free carboxylic acid, bendamustine. google.com
1,2-Propanediol (2) The second precursor, 1,2-propanediol, is a readily available industrial chemical. It is produced on a large scale from propylene (B89431) oxide and is commercially available in high purity, typically not requiring further synthesis for laboratory-scale reactions.
Esterification Reactions and Optimization Strategies
The central step in the synthesis is the formation of the ester bond between the bendamustine carboxylic acid and 1,2-propanediol. Several standard esterification methods can be employed, each with specific reagents, catalysts, and reaction conditions that can be optimized.
The choice of esterification method depends on factors such as substrate stability, desired yield, and reaction scale. Three primary strategies are considered:
Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification. Bendamustine carboxylic acid is reacted with an excess of 1,2-propanediol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net
Acyl Chloride Formation: The carboxylic acid of bendamustine can be converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. newdrugapprovals.org This highly electrophilic acyl chloride then readily reacts with 1,2-propanediol, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.
Carbodiimide-Mediated Coupling (Steglich Esterification): This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The reaction is typically catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This method is known for its mild conditions, which are beneficial for sensitive substrates.
| Method | Key Reagents | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | 1,2-Propanediol (as reagent and solvent) | H₂SO₄, HCl, PTSA | Simple, inexpensive reagents | Harsh acidic conditions, requires high temperatures, reversible reaction |
| Acyl Chloride | SOCl₂, (COCl)₂; Pyridine | None (base is scavenger) | High reactivity, often high yield | Harsh reagents (SOCl₂), requires an extra synthetic step |
| Steglich | DCC, EDC | DMAP | Mild reaction conditions, high yield | Reagents are more expensive, byproduct (DCU) removal can be difficult |
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product.
Solvent: For carbodiimide (B86325) and acyl chloride methods, anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of intermediates.
Temperature: Acyl chloride reactions are often started at low temperatures (0 °C) to control the initial exothermic reaction and then warmed to room temperature. Carbodiimide couplings are typically run at room temperature. Fischer esterification requires elevated temperatures (reflux) to proceed at a reasonable rate.
Stoichiometry: In Fischer esterification, a large excess of the alcohol (1,2-propanediol) is used to shift the equilibrium towards the product. For other methods, a slight excess (1.1-1.5 equivalents) of the alcohol and coupling reagents is common.
Yield Enhancement: For Fischer esterification, the removal of water using a Dean-Stark apparatus is a standard technique to drive the reaction to completion. For all methods, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the bendamustine core.
Purification Techniques for the Target Compound
After the esterification reaction is complete, the crude product is a mixture containing the desired ester, unreacted starting materials, reagents, and byproducts. A multi-step purification protocol is necessary to isolate the target compound with high purity.
Workup: The reaction mixture is first subjected to an aqueous workup. This typically involves washing the organic solution with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid, followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Chromatography: The primary method for purifying the crude product is flash column chromatography over silica (B1680970) gel. researchgate.net A gradient of solvents, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the components. The fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
Recrystallization: For further purification to obtain a crystalline solid, recrystallization can be employed. google.com The purified product from chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, promoting the formation of high-purity crystals.
High-Performance Liquid Chromatography (HPLC): Purity analysis is conducted using analytical HPLC. medwinpublishers.com In some cases, preparative HPLC can be used as a final purification step to achieve very high purity (>99%), especially if chromatographic separation on silica is difficult. researchgate.netnih.gov
Spectroscopic and Chromatographic Confirmation of Chemical Structure
The definitive confirmation of the structure and purity of the synthesized this compound requires a combination of modern analytical techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be used to assess the purity of the final compound. A pure sample should yield a single, sharp peak at a characteristic retention time under specific conditions (e.g., C18 column, mobile phase of acetonitrile (B52724)/water with an additive like trifluoroacetic acid). medwinpublishers.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the successful esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides detailed information about the proton environment in the molecule. The spectrum would be expected to show characteristic signals for the bendamustine core (aromatic protons, N-methyl singlet, butyric acid chain methylene (B1212753) groups, and the A₂B₂ triplets of the chloroethyl groups). Crucially, new signals corresponding to the 3-hydroxyprop-2-yl moiety would appear, including signals for the methyl group (a doublet), the methine proton (-CH-), and the methylene protons (-CH₂-).
¹³C NMR: The carbon spectrum would confirm the presence of all carbon atoms in the molecule. Key signals would include the ester carbonyl carbon (around 170-175 ppm) and the three distinct carbon signals of the propanediol (B1597323) moiety, confirming its incorporation into the structure.
| Technique | Expected Result / Key Features |
|---|---|
| HPLC | Single major peak indicating high purity (>95%). nih.gov |
| MS (ESI+) | Observation of the [M+H]⁺ peak corresponding to the calculated molecular weight of C₂₀H₂₉Cl₂N₃O₄. |
| ¹H NMR | - Aromatic protons (benzimidazole ring).
|
| ¹³C NMR | - Signal for the ester carbonyl carbon (~173 ppm).
|
Nuclear Magnetic Resonance (NMR) Spectroscopy Application
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of Bendamustine 2-Hydroxyprop-1-yl Ester. Predicted ¹H and ¹³C NMR spectral data provide insights into the connectivity of atoms within the molecule.
Predicted ¹H NMR Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the butyric acid chain, the protons of the bis(2-chloroethyl)amino group, and the protons of the 2-hydroxypropyl ester moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 3H | Aromatic protons |
| ~4.1 | m | 1H | -OCH- of propyl group |
| ~3.9 | s | 3H | -NCH₃ |
| ~3.7 | t | 4H | -N(CH₂CH₂Cl)₂ |
| ~3.6 | t | 4H | -N(CH₂CH₂Cl)₂ |
| ~3.0 | t | 2H | α-CH₂ of butyric acid |
| ~2.2 | m | 2H | β-CH₂ of butyric acid |
| ~1.2 | d | 3H | -CH₃ of propyl group |
Predicted ¹³C NMR Data: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~154 | C=N (benzimidazole) |
| ~142, 135, 118, 110 | Aromatic carbons |
| ~68 | -OCH- of propyl group |
| ~66 | -OCH₂- of propyl group |
| ~53 | -N(CH₂CH₂Cl)₂ |
| ~41 | -N(CH₂CH₂Cl)₂ |
| ~34 | α-CH₂ of butyric acid |
| ~31 | -NCH₃ |
| ~25 | β-CH₂ of butyric acid |
| ~22 | γ-CH₂ of butyric acid |
| ~17 | -CH₃ of propyl group |
Note: The predicted NMR data is based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Bendamustine 2-Hydroxyprop-1-yl Ester. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Predicted Mass Spectrometry Data: The expected molecular ion peak and major fragmentation patterns are key identifiers.
| m/z Value | Assignment |
| ~416.15 | [M+H]⁺ (Molecular ion peak for C₁₉H₂₈Cl₂N₃O₃) |
| ~358.10 | [M+H - C₃H₆O]⁺ (Loss of propylene oxide) |
| ~341.12 | [M+H - C₃H₇O₂]⁺ (Loss of hydroxypropyl group) |
| ~295.12 | Fragmentation of the butyric acid chain |
Note: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Infrared (IR) Spectroscopy Application
Infrared (IR) spectroscopy is utilized to identify the functional groups present in Bendamustine 2-Hydroxyprop-1-yl Ester. The spectrum would show characteristic absorption bands for the ester, alcohol, amine, and aromatic functionalities.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=N, C=C stretch (benzimidazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Note: The predicted IR data highlights the key functional group absorptions expected for the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Bendamustine and for the detection and quantification of related substances, including Bendamustine 2-Hydroxyprop-1-yl Ester. A stability-indicating reverse-phase HPLC method is typically employed.
A typical HPLC method for the analysis of Bendamustine and its impurities would involve a C18 column with gradient elution using a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (like acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where Bendamustine and its related compounds have significant absorbance, typically around 230-254 nm.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 233 nm |
| Injection Volume | 10 µL |
Under these or similar conditions, Bendamustine 2-Hydroxyprop-1-yl Ester would have a characteristic retention time, allowing for its separation from Bendamustine and other related impurities. The method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable purity assessment.
Following a comprehensive review of publicly available scientific literature, there is no specific preclinical pharmacological data available for the chemical compound “this compound.” Research and clinical studies have focused extensively on its parent compound, Bendamustine. Therefore, an article detailing the in vitro cellular efficacy, antiproliferative activity, and mechanisms of cell death induction for this compound, as per the requested outline, cannot be generated at this time.
The provided outline requires specific data on the compound's activity in various cancer cell lines, including hematological malignancies and solid tumors, as well as detailed findings on its role in apoptosis, necroptosis, and autophagy. This information is not present in the current body of scientific publications.
Preclinical Pharmacological Investigations of Bendamustine 3 Hydroxyprop 2 Yl Ester
In Vitro Cellular Efficacy Studies
Cell Cycle Progression Analysis
Comprehensive searches of scientific literature and preclinical research databases did not yield specific studies detailing the effects of Bendamustine (B91647) 3-Hydroxyprop-2-yl Ester on cell cycle progression in cancer cell lines. While the parent compound, bendamustine, is known to induce cell cycle arrest, typically in the S-phase or G2/M phase depending on the cell type and concentration, specific data for its 3-Hydroxyprop-2-yl ester derivative are not available in the reviewed literature.
DNA Damage Response and Repair Pathway Perturbation
There is currently a lack of specific published research investigating the direct effects of Bendamustine 3-Hydroxyprop-2-yl Ester on DNA damage response and repair pathways. The mechanism of action for the broader class of bendamustine compounds involves the induction of DNA damage through alkylation, which triggers cellular DNA damage responses. However, specific studies detailing the activation of key proteins such as ATM, ATR, Chk1, Chk2, or the formation of γH2AX foci following treatment with this compound have not been identified.
Modulation of Key Signaling Pathways and Molecular Targets
Specific investigations into the modulation of key signaling pathways and molecular targets by this compound are not currently available in the scientific literature.
Alkylating Agent-Induced Stress Responses
Information regarding the specific stress response pathways activated by this compound in cancer cells is not available. For the parent compound, bendamustine, the cytotoxic effects are linked to the induction of extensive DNA damage that overwhelms cellular repair mechanisms, leading to the activation of stress-response pathways that culminate in apoptosis or mitotic catastrophe. However, dedicated studies on these responses for the 3-Hydroxyprop-2-yl ester derivative have not been found.
Epigenetic Modifications (if applicable)
No studies were identified that investigated the potential for this compound to induce epigenetic modifications.
Combination Studies with Other Anticancer Agents in Cell Culture
Preclinical in vitro studies evaluating the synergistic, additive, or antagonistic effects of this compound when used in combination with other anticancer agents have not been reported in the available literature. While combination studies are common for the parent drug, bendamustine, to enhance its efficacy and overcome resistance, similar research for this specific ester is not yet published.
Investigation of Cellular Resistance Mechanisms to this compound
There is no specific information available from preclinical studies regarding the development of cellular resistance mechanisms to this compound. Research into resistance to the parent compound, bendamustine, has identified mechanisms such as altered drug transport and enhanced DNA repair capacity, but it is unknown if these apply to its ester derivatives.
In Vivo Efficacy Studies in Preclinical Animal Models
Efficacy in Murine Xenograft Models of Human Cancers
Subcutaneous Tumor Growth Inhibition
No published studies were found that evaluated the efficacy of this compound in subcutaneous murine xenograft models of human cancers.
Orthotopic Tumor Model Performance
There is no available research detailing the performance of this compound in orthotopic tumor models.
Efficacy in Syngeneic and Genetically Engineered Mouse Models
Data on the efficacy of this compound in syngeneic or genetically engineered mouse models is not present in the current scientific literature.
Pharmacodynamic Biomarker Analysis in Tumor and Host Tissues
No studies have been published that report on the pharmacodynamic biomarker analysis of this compound in either tumor or host tissues following in vivo administration.
Modulation of the Tumor Microenvironment In Vivo
There is no available information on how this compound may modulate the tumor microenvironment in vivo.
Angiogenesis Inhibition
The process of angiogenesis, the formation of new blood vessels, is a critical component in tumor growth and metastasis. While direct preclinical studies on the anti-angiogenic properties of bendamustine and its esters are not extensively detailed in publicly available research, the therapeutic applications of bendamustine in malignancies where angiogenesis is a key factor suggest a potential role in modulating this process.
Further research is required to fully elucidate the specific mechanisms and extent to which bendamustine and its derivatives, including this compound, may inhibit angiogenesis.
Immune Cell Infiltration and Modulation
Preclinical evidence suggests that bendamustine and its derivatives possess significant immunomodulatory properties that can influence the tumor microenvironment. These effects appear to be complex, involving both the stimulation of an anti-tumor immune response and a degree of immunosuppression.
Recent studies have shown that treatment with bendamustine in combination with rituximab can induce an immunologically "hot" tumor microenvironment. This is achieved by activating the cGAS-STING pathway, which in turn leads to the release of inflammatory factors. This inflammatory state can facilitate the recruitment of immune cells to the tumor site. Furthermore, this combination therapy has been observed to upregulate major histocompatibility complex (MHC) molecules on the surface of tumor cells, which is a crucial step for enhancing T-cell activation and function against the cancer cells nih.gov.
The table below summarizes the key immunomodulatory effects observed in preclinical studies of bendamustine.
| Feature | Observation | Implication for Anti-Tumor Immunity |
| Tumor Microenvironment | Induces an immunologically "hot" microenvironment via cGAS-STING activation nih.gov. | Potentially enhances immune cell recognition of tumors. |
| Immune Cell Recruitment | Increased ability to recruit T-cells to the tumor site nih.gov. | May lead to a more robust anti-tumor immune response. |
| MHC Expression | Upregulates MHC molecules on tumor cells nih.gov. | Improves the ability of T-cells to identify and target cancer cells. |
| T-Cell Function | Can be toxic to T-cells nih.gov. | May limit the effectiveness of the anti-tumor immune response. |
| Immune Cell Counts | Can lead to a reduction in immune cell populations, particularly CD4+ T-cells nih.gov. | Indicates a potential for immunosuppression. |
Pharmacokinetic and Biotransformation Studies of Bendamustine 3 Hydroxyprop 2 Yl Ester in Preclinical Models
Absorption Characteristics in Animal Models
While bendamustine (B91647) is administered intravenously in clinical practice, preclinical studies have explored its systemic exposure following different routes of administration.
Oral Bioavailability Assessment
Studies in mice have investigated the oral bioavailability of bendamustine. In one such study, the oral bioavailability was determined to be approximately 51.4%. researchgate.net This suggests a significant portion of the drug is absorbed after oral administration in this preclinical model.
Influence of Administration Route on Systemic Exposure
The route of administration significantly impacts the systemic exposure to bendamustine. Intravenous administration leads to immediate and complete bioavailability. In contrast, oral administration results in lower peak plasma concentrations and a delayed time to reach maximum concentration, consistent with the absorption process from the gastrointestinal tract.
Distribution Profile in Animal Tissues
The distribution of bendamustine throughout the body is a critical factor in its efficacy and potential for off-target effects.
Tissue Distribution Studies and Accumulation Patterns
Preclinical studies using radiolabeled bendamustine have shown that the drug is distributed in the body, but not extensively into tissues. nih.gov The mean steady-state volume of distribution (Vss) in humans is approximately 25 L. nih.gov In preclinical species, the Vss has been predicted using allometric scaling. nih.gov
Plasma Protein Binding Characteristics
Bendamustine is highly bound to plasma proteins, primarily albumin. nih.gov In vitro studies using human plasma have shown that the binding is approximately 94-96% and is independent of the drug concentration over a range of 1 to 50 µg/mL. nih.gov This high degree of protein binding suggests that only a small fraction of the drug is free in the circulation to exert its pharmacological effects. The blood to plasma concentration ratio ranges from 0.84 to 0.86, indicating that bendamustine distributes freely into red blood cells. nih.gov
Biotransformation and Metabolic Fate
Bendamustine undergoes extensive metabolism, primarily through hydrolysis and to a lesser extent, through oxidative pathways.
In vitro studies indicate that bendamustine is primarily metabolized via hydrolysis to form monohydroxy (HP1) and dihydroxy-bendamustine (HP2), which are considered to have low cytotoxic activity. nih.govnih.gov
In addition to hydrolysis, two active minor metabolites, γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4), are formed via the cytochrome P450 isoenzyme CYP1A2. nih.govnih.gov However, the plasma concentrations of these metabolites are significantly lower than that of the parent compound, at approximately 1/10th and 1/100th, respectively. nih.gov This suggests that the cytotoxic activity is primarily due to bendamustine itself.
Enzymatic Hydrolysis of the Ester Linkage to Bendamustine
Identification of Involved Esterases (e.g., Carboxylesterases)
No studies have been published that identify the specific esterases, such as carboxylesterases, involved in the hydrolysis of Bendamustine 3-Hydroxyprop-2-yl Ester. While it is known that carboxylesterases are crucial in the metabolism of many ester-containing drugs, their specific role in the biotransformation of this compound has not been investigated. nih.govnih.gov
Comparative Hydrolysis Rates Across Species
There is no available data comparing the hydrolysis rates of this compound across different preclinical species.
Identification and Quantification of Other Metabolites
No research has been conducted to identify or quantify any other potential metabolites of this compound beyond the presumed formation of bendamustine and 1,2-propanediol.
Metabolic Pathways Beyond Ester Hydrolysis
The metabolic fate of this compound, aside from the expected ester hydrolysis, has not been explored in any preclinical studies.
Excretion Pathways in Preclinical Species
Renal Clearance Mechanisms
Specific details regarding the renal clearance mechanisms of this compound in any preclinical species are not available in the existing scientific literature.
Biliary Excretion and Enterohepatic Recirculation
There are no available preclinical studies that describe the extent or mechanisms of biliary excretion for this compound in animal models. Consequently, information regarding its potential for enterohepatic recirculation is also absent from scientific literature.
Preclinical Drug-Drug Interaction Potential at the Pharmacokinetic Level
No in vitro or in vivo preclinical studies have been published that evaluate the potential of this compound to interact with other therapeutic agents at the pharmacokinetic level. This includes a lack of data on its potential to inhibit or induce metabolic enzymes or to act as a substrate or inhibitor of drug transporters.
Without primary research data, any discussion on these specific pharmacokinetic aspects of this compound would be speculative and fall outside the required scope of a scientifically accurate article.
Analytical and Bioanalytical Methodologies for Bendamustine 3 Hydroxyprop 2 Yl Ester
Quantitative Analytical Methods for Compound Determination in Synthetic Batches
The quality control of synthetic batches of any pharmaceutical compound relies on robust analytical methods to ensure purity, potency, and consistency. For a compound like Bendamustine (B91647) 3-Hydroxyprop-2-yl Ester, a combination of chromatographic techniques would likely be employed.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. A typical HPLC method for a Bendamustine ester would be a reverse-phase method, which separates compounds based on their hydrophobicity.
Development of an HPLC method for Bendamustine 3-Hydroxyprop-2-yl Ester would involve a systematic optimization of several key parameters to achieve the desired separation from starting materials, byproducts, and degradation products. While specific details for this ester are not available, a hypothetical method could be based on methods developed for Bendamustine and its other impurities.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | A common mobile phase system for reverse-phase chromatography, providing good peak shape and ionization for mass spectrometry detection. |
| Gradient | Time (min) | % B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Detection | UV at 254 nm and 280 nm | Benzimidazole (B57391) ring in Bendamustine structure absorbs UV light. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the synthesis of this compound, GC could be utilized to identify and quantify any volatile residual solvents or byproducts. The applicability of GC would depend on the specific synthetic route and the boiling points of the potential impurities. A headspace GC method would likely be employed for the analysis of residual solvents.
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. fortlewis.eduelsevierpure.com This technique can be particularly useful for the analysis of charged molecules and can provide complementary information to HPLC. fortlewis.edu For this compound, which may be protonated at low pH, CE could be a viable analytical tool. fortlewis.edu The development of a CE method would involve the optimization of buffer composition, pH, applied voltage, and capillary temperature.
Bioanalytical Method Development for Biological Matrices
Bioanalytical methods are essential for studying the pharmacokinetics and metabolism of a compound. These methods must be highly sensitive and selective to quantify the analyte in complex biological matrices like plasma, tissue, and urine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma, Tissue, and Urine Samples
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed. nih.govnih.gov A validated LC-MS/MS method would be the preferred approach for quantifying this compound in biological samples. nih.gov
The development of such a method would involve optimizing the chromatographic separation to minimize matrix effects and the mass spectrometric parameters (e.g., precursor and product ions, collision energy) to achieve the desired sensitivity and selectivity.
Table 2: Hypothetical LC-MS/MS Method Parameters for Bioanalysis of this compound
| Parameter | Example Condition | Rationale |
| LC System | UPLC or HPLC system | To achieve fast and efficient separation. |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Shorter column for faster analysis times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for LC-MS applications. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| MS System | Triple Quadrupole Mass Spectrometer | For high sensitivity and selectivity using Multiple Reaction Monitoring (MRM). |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Bendamustine and its esters are expected to ionize well in positive mode. |
| MRM Transitions | Precursor Ion (Q1) -> Product Ion (Q3) | Specific transitions would need to be determined experimentally for the analyte and an internal standard. |
Sample Preparation Strategies (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)
Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest. The choice of technique depends on the analyte's properties and the required level of cleanliness and sensitivity.
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. While quick, it may not provide the cleanest extracts and can be prone to matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix by partitioning it into an immiscible organic solvent. This technique can provide cleaner extracts than PPT but is more labor-intensive. The choice of extraction solvent would be critical and would depend on the polarity of this compound.
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analyte while interferences are washed away. researchgate.net The analyte is then eluted with a small volume of solvent. This method generally provides the cleanest extracts and can significantly improve the sensitivity and robustness of the bioanalytical method. A reverse-phase or mixed-mode SPE sorbent would likely be suitable for a Bendamustine ester.
Ionization Techniques and Mass Spectrometry Parameters
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of Bendamustine and its related compounds, including esters like this compound. The choice of ionization technique is critical for achieving the required sensitivity and specificity.
Electrospray ionization (ESI) is the most commonly employed technique for the analysis of Bendamustine and its metabolites, typically operated in the positive ion mode due to the presence of basic nitrogen atoms in the benzimidazole ring, which are readily protonated. nih.gov This ionization method is suitable for polar and semi-polar molecules and is well-suited for the analysis of compounds in complex biological matrices like plasma and urine. nih.gov
Detection is often performed using a triple quadrupole mass spectrometer, which allows for selective and sensitive quantification through Multiple Reaction Monitoring (MRM). wisdomlib.org In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. This enhances selectivity by minimizing interference from other components in the sample. wisdomlib.orgpharmaexcipients.com For instance, in the analysis of Bendamustine and its metabolite M3, MRM mass transitions of 358/228 and 374/198, respectively, have been utilized. pharmaexcipients.com For a novel ester like this compound, a similar method development approach would be taken, first identifying its protonated molecular ion [M+H]+ and then determining its most stable and abundant fragment ions through collision-induced dissociation (CID) experiments.
High-resolution mass spectrometry (HRMS), using analyzers like Quadrupole Time-of-Flight (Q-TOF), is also employed for the structural characterization of unknown impurities and degradation products. oup.comoup.com Q-TOF provides highly accurate mass measurements, enabling the determination of elemental compositions for the precursor and fragment ions, which is invaluable for structure elucidation. oup.com
Interactive Table 1: Representative Mass Spectrometry Parameters for Bendamustine and Related Compounds
| Parameter | Setting/Value | Reference |
| Ionization Technique | Electrospray Ionization (ESI) | nih.govwisdomlib.org |
| Polarity | Positive Ion Mode | nih.govpharmaexcipients.com |
| Mass Analyzer | Triple Quadrupole; Q-TOF | nih.govoup.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | wisdomlib.org |
| Bendamustine Transition | m/z 358 → 228 | pharmaexcipients.com |
| M3 Metabolite Transition | m/z 374 → 198 | pharmaexcipients.com |
High-Sensitivity Detection Methods for Low Concentration Analysis
The quantification of pharmaceutical impurities, which may be present at very low concentrations, requires highly sensitive analytical methods. This is particularly important for potential genotoxic impurities where detection at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API) is necessary. wisdomlib.org
LC-MS/MS is the method of choice for achieving such low detection limits. wisdomlib.org The combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry allows for the quantification of impurities at levels that are often undetectable by conventional HPLC with UV detection. wisdomlib.org By optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition, and gradient elution) and mass spectrometer parameters (e.g., collision energy, declustering potential), methods can be developed to achieve Limits of Quantitation (LOQ) in the sub-ng/mL range. nih.govnih.gov
For example, a validated LC-MS/MS method for a potential genotoxic impurity in Bendamustine Hydrochloride achieved a Limit of Detection (LOD) of 0.15 ppm and a Limit of Quantitation (LOQ) of 0.5 ppm with respect to a test concentration of 0.5 mg/mL. wisdomlib.org This level of sensitivity is achieved by using the MRM mode, which filters out chemical noise and enhances the signal-to-noise ratio for the target analyte. wisdomlib.org Such an approach would be directly applicable to the trace analysis of this compound if it were identified as a critical impurity.
Method Validation Protocols for Bioanalytical Assays
The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of the data. Protocols are based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH). medwinpublishers.com The validation process for an assay intended for this compound would encompass the following key parameters.
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. medwinpublishers.com A calibration curve is constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) versus the known concentration of the analyte. medwinpublishers.com The curve is typically generated using a blank matrix sample (blank) and at least six to eight non-zero concentration levels. nih.gov For Bendamustine and its metabolites, quantifiable ranges have been established from 0.5 to 500 ng/mL in plasma. nih.gov The linearity is evaluated by a regression analysis, with the acceptance criterion for the correlation coefficient (r²) typically being ≥ 0.99. jocpr.com
Interactive Table 2: Example Linearity Parameters for Bendamustine Hydrochloride Analysis
| Parameter | Acceptance Criterion | Typical Result | Reference |
| Concentration Range | Defined by study needs | 10% - 150% of working conc. | medwinpublishers.com |
| Number of Standards | Minimum 6 non-zero points | 6 to 8 | nih.gov |
| Regression Model | Linear, weighted (1/x or 1/x²) | Linear | jocpr.com |
| Correlation Coefficient (r²) | Not less than 0.999 | > 0.999 | medwinpublishers.comukaazpublications.com |
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. humanjournals.com Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. humanjournals.com
Both are assessed by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-assay) and within the same day (intra-assay). nih.gov For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.gov
Interactive Table 3: Acceptance Criteria for Accuracy and Precision in Bioanalytical Assays
| Concentration Level | Accuracy (% Deviation) | Precision (% CV/RSD) | Reference |
| Low, Medium, High QC | Within ±15% | ≤ 15% | nih.gov |
| Lower Limit of Quantitation (LLOQ) | Within ±20% | ≤ 20% | nih.govnih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov The LOQ typically serves as the lowest concentration on the calibration curve. nih.gov
These limits are often determined based on the signal-to-noise (S/N) ratio, where the LOD is commonly defined as a S/N ratio of 3:1, and the LOQ as a S/N ratio of 10:1. wisdomlib.orgnih.gov For Bendamustine, validated LC-MS/MS methods have achieved LLOQs as low as 0.10 ng/mL in human plasma. nih.gov For impurities, LOD and LOQ values of 2.9 µg/ml and 8.75 µg/ml, respectively, have been reported using HPLC-UV methods. medwinpublishers.com
Stability Assessment in Biological Samples
The bioanalytical evaluation of this compound necessitates a thorough assessment of its stability in biological matrices such as plasma and whole blood. As an ester prodrug of Bendamustine, it is susceptible to two primary degradation pathways: enzymatic cleavage of the ester bond to release the parent Bendamustine, and hydrolysis of the nitrogen mustard moiety, a characteristic instability of the parent compound. nih.gov The goal of stability testing is to ensure that the measured concentrations in samples accurately reflect the in vivo concentrations at the time of collection.
Methodologies for stability assessment are guided by standard validation protocols for bioanalytical methods. nih.gov These evaluations are typically conducted using quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix. Key stability parameters investigated include:
Short-Term (Bench-Top) Stability: This test evaluates the stability of the analyte at room temperature for a period that mimics the sample handling and processing time in the laboratory. nih.gov For Bendamustine and its related compounds, this is typically assessed for several hours. nih.gov
Freeze-Thaw Stability: Biological samples are often subjected to freezing and thawing before analysis. This assessment involves analyzing QC samples after they have undergone multiple (commonly three) freeze-thaw cycles, typically from -80°C to room temperature. nih.gov
Long-Term Stability: To ensure sample integrity during storage, long-term stability is evaluated by analyzing QC samples that have been stored at a specified temperature (e.g., -80°C) for an extended period, such as three months or longer. nih.gov
Post-Preparative Stability: This test determines the stability of the analyte in the processed sample (e.g., the final extract in the autosampler) for the expected duration of the analytical run, often at a controlled temperature like 4°C. nih.gov
Research on various Bendamustine esters has shown that enzymatic hydrolysis is a significant factor, with unspecific cholinesterases playing a role in the rapid cleavage of the ester bond. nih.gov The stability can differ markedly between species; for instance, many Bendamustine esters are significantly less stable in murine plasma (half-life < 2 minutes) compared to human plasma, a critical consideration for the design and interpretation of preclinical studies. nih.gov
Table 1: Representative Stability of a Bendamustine Ester in Human Plasma
| Stability Condition | Duration | Temperature | Mean Analyte Recovery (%) |
|---|---|---|---|
| Short-Term (Bench-Top) | 4 hours | Room Temp. | 96.8% |
| Freeze-Thaw Cycles | 3 Cycles | -80°C to RT | 94.5% |
| Long-Term Storage | 90 days | -80°C | 97.2% |
| Post-Preparative | 24 hours | 4°C | 98.1% |
This table presents illustrative data based on typical stability assessments for related compounds.
Application of Developed Methods in Preclinical Pharmacokinetic Studies
Once a bioanalytical method has been validated for accuracy, precision, selectivity, and stability, it can be applied to preclinical pharmacokinetic (PK) studies. nih.gov These studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The primary objective is to quantify the concentration-time course of the ester (prodrug) and the released Bendamustine (active drug) in a preclinical species, such as mice or rats. researchgate.netnih.gov
The application of the method in a typical preclinical PK study involves the following steps:
Dosing and Sampling: The compound is administered to the animal model, often via intravenous infusion. thieme-connect.com Blood samples are then collected at a series of predetermined time points. nih.gov
Sample Processing: Collected blood samples are immediately processed, typically by centrifugation to obtain plasma. Due to the inherent instability of Bendamustine and its esters, samples are often stabilized, for example by acidification, and immediately frozen at -80°C pending analysis. nih.gov
Sample Analysis: The validated bioanalytical method, commonly a high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometric detection, is used to measure the concentrations of the ester and Bendamustine in the plasma samples. nih.govnih.gov
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters. For the ester prodrug, this includes maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). Simultaneously, the appearance and subsequent elimination of the parent Bendamustine are profiled to understand the conversion kinetics and exposure to the active moiety. nih.gov
The significant instability of Bendamustine esters observed in the plasma of certain preclinical species, like mice, must be carefully considered, as rapid in-vitro degradation after sample collection can lead to an underestimation of the prodrug's concentration and a mischaracterization of its pharmacokinetic profile. nih.gov
Table 2: Illustrative Pharmacokinetic Profile in Rats Following IV Administration of a Bendamustine Ester
| Time (hours) | Bendamustine Ester Conc. (ng/mL) | Bendamustine Conc. (ng/mL) |
|---|---|---|
| 0.08 | 7500 | 850 |
| 0.25 | 4200 | 2100 |
| 0.50 | 1850 | 3500 |
| 1.0 | 600 | 2500 |
| 2.0 | 150 | 1100 |
| 4.0 | < LOQ | 450 |
| 8.0 | < LOQ | 120 |
This table presents a hypothetical pharmacokinetic profile to illustrate the data generated from such studies. LOQ = Limit of Quantitation.
Computational and in Silico Studies of Bendamustine 3 Hydroxyprop 2 Yl Ester
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand and its biological target at the molecular level.
DNA Intercalation and Alkylation Site Interactions
As a derivative of bendamustine (B91647), Bendamustine 3-Hydroxyprop-2-yl Ester is expected to exhibit similar mechanisms of action, primarily through its interaction with DNA. Bendamustine itself is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to intra-strand and inter-strand cross-links. This action disrupts DNA replication and repair, ultimately inducing cell death in cancerous cells. nih.gov
While no specific docking studies have been performed on this compound, it is plausible that the core pharmacophore responsible for DNA interaction remains active. The esterification at the carboxylic acid end of the butyric acid side chain may influence the compound's solubility, cell permeability, and metabolic stability, which could indirectly affect its ability to reach and interact with DNA.
Enzyme Active Site Binding (e.g., DNA Repair Enzymes, Esterases)
Information regarding the molecular docking of this compound with specific enzymes such as DNA repair enzymes or esterases is not available in the current body of scientific literature. However, it is known that bendamustine is metabolized in the body, in part by hydrolysis. nih.gov Esterase enzymes would likely play a role in the hydrolysis of the ester bond in this compound, releasing the active bendamustine molecule.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
There are currently no publicly available molecular dynamics simulation studies that have investigated the conformational analysis and binding stability of this compound. Such studies would be valuable in understanding how the addition of the 3-hydroxyprop-2-yl ester group affects the flexibility of the molecule and the stability of its interaction with DNA over time.
In Silico ADME Prediction for this compound
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools used to estimate the pharmacokinetic properties of a compound.
Gastrointestinal Absorption Prediction
Specific in silico predictions for the gastrointestinal absorption of this compound have not been reported. Generally, esterification of a parent drug can increase its lipophilicity, which may enhance its absorption across the gastrointestinal tract. Studies on other bendamustine esters have shown increased cellular accumulation compared to the parent compound, suggesting that esterification can improve membrane permeability. plos.org
Blood-Brain Barrier Permeability Prediction
There is no available data from in silico models predicting the blood-brain barrier (BBB) permeability of this compound. The ability of a drug to cross the BBB is influenced by factors such as its size, lipophilicity, and interaction with transporters. While the ester modification might increase lipophilicity, a comprehensive in silico prediction would be necessary to estimate its potential to cross the BBB.
Metabolic Stability Prediction (focused on ester hydrolysis)
These predictive models typically utilize algorithms that consider the steric and electronic environment around the ester linkage. The susceptibility of the carbonyl carbon to nucleophilic attack by esterases, such as carboxylesterases (CES), is a key factor. The presence of the hydroxyl group on the propyl chain of this compound may influence its interaction with the active site of metabolic enzymes.
Key Factors Influencing Predicted Ester Hydrolysis:
Steric Hindrance: The bulkiness of the groups surrounding the ester bond can affect enzyme access.
Electronic Effects: The electron-withdrawing or donating nature of neighboring groups can influence the electrophilicity of the carbonyl carbon.
While specific predictive data for this compound is not extensively published, general principles of ester metabolism suggest that it would be susceptible to hydrolysis by plasma and hepatic esterases. nih.gov Studies on other bendamustine esters have shown that the rate of enzymatic hydrolysis can vary significantly depending on the nature of the ester group. nih.gov For instance, esters with basic side chains have been observed to undergo rapid enzymatic cleavage. nih.gov
Table 1: Predicted Metabolic Stability Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value | Method |
| In Vitro Half-Life (t½) in Human Liver Microsomes | 15 - 45 min | Substrate-Depletion Assay Simulation |
| Intrinsic Clearance (CLint) | Moderate to High | In Silico QSAR Model |
| Primary Metabolite | Bendamustine | Metabolic Pathway Prediction Software |
This table presents hypothetical data based on general principles of ester metabolism and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are powerful computational tools that correlate the structural or physicochemical properties of compounds with their biological activities or properties, respectively.
The development of QSAR models for bendamustine ester derivatives can elucidate the structural requirements for enhanced cytotoxic activity. nih.govnih.govplos.org These models typically use a set of known bendamustine esters with experimentally determined biological activities (e.g., IC50 values against various cancer cell lines) as a training set. Molecular descriptors, which are numerical representations of molecular structure, are calculated for each compound.
Commonly Used Molecular Descriptors in QSAR for Bendamustine Esters:
Topological Descriptors: Describe the connectivity of atoms in the molecule.
Electronic Descriptors: Quantify the electronic properties, such as partial charges and dipole moments.
Steric Descriptors: Represent the size and shape of the molecule.
Hydrophobic Descriptors: Relate to the lipophilicity of the compound (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. jmaterenvironsci.comijcce.ac.ir Such a model could predict that the presence and position of the hydroxyl group in this compound contribute to its activity profile, potentially through improved solubility or specific interactions with biological targets.
QSPR models can be developed to predict the metabolic rates of bendamustine esters, including the rate of hydrolysis of this compound. nih.gov In this context, the dependent variable would be an experimental measure of metabolic rate, such as the intrinsic clearance (CLint) determined from in vitro metabolism studies.
The structural descriptors used in these models would be selected based on their potential to influence enzyme-substrate interactions. For ester hydrolysis, descriptors related to the accessibility and reactivity of the ester group are particularly relevant.
Table 2: Key Structural Descriptors and Their Potential Correlation with the Metabolic Rate of Bendamustine Esters
| Descriptor | Description | Expected Correlation with Hydrolysis Rate |
| Molecular Volume | The volume of the molecule. | Negative (larger molecules may have slower hydrolysis) |
| logP | The logarithm of the octanol-water partition coefficient. | Positive (higher lipophilicity may increase access to enzymes) |
| Carbonyl Carbon Charge | The partial charge on the ester carbonyl carbon. | Positive (a more positive charge increases susceptibility to nucleophilic attack) |
| Steric Hindrance Index | A measure of the steric bulk around the ester group. | Negative (increased steric hindrance reduces enzyme access) |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.govresearchgate.net These calculations can be applied to this compound to gain insights into its chemical behavior.
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of high positive potential around the carbonyl carbon of the ester group, confirming its susceptibility to nucleophilic attack by water or esterase enzymes. The nitrogen mustard moiety would also exhibit distinct electronic features crucial for its alkylating activity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.govresearchgate.net
For this compound, the HOMO is likely to be located on the electron-rich benzimidazole (B57391) ring system and the nitrogen mustard moiety, which are involved in its DNA alkylating mechanism. The LUMO is expected to be localized around the electrophilic centers of the molecule, including the carbonyl carbon of the ester and the chloroethyl groups of the nitrogen mustard. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com DFT calculations on the parent bendamustine molecule have provided insights into its electronic properties and reactivity, which can be extrapolated to its ester derivatives. nih.govresearchgate.netresearchgate.net
Table 3: Calculated Quantum Chemical Parameters for Bendamustine (for Reference)
| Parameter | Value (in vacuo) | Significance |
| EHOMO | -6.2 eV | Electron donating ability |
| ELUMO | -1.5 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 5.8 D | Polarity and intermolecular interactions |
Data is based on published DFT calculations for the parent bendamustine molecule and serves as a reference for its ester derivatives. nih.gov
Future Research Directions and Translational Perspectives for Bendamustine 3 Hydroxyprop 2 Yl Ester
Exploration of Novel Drug Delivery Systems
The therapeutic efficacy of a cytotoxic agent is intrinsically linked to its delivery and bioavailability at the tumor site. For a novel compound like Bendamustine (B91647) 3-Hydroxyprop-2-yl Ester, investigating advanced drug delivery systems would be a paramount step in its preclinical development.
Encapsulation of chemotherapeutic agents within nanoparticles and liposomes offers several potential advantages, including improved solubility, enhanced stability, prolonged circulation time, and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Future research should focus on developing and characterizing nanoparticle and liposomal formulations of Bendamustine 3-Hydroxyprop-2-yl Ester.
Key research objectives would include:
Formulation Development: Systematically screening various biocompatible polymers and lipids to identify optimal carriers for this compound.
Physicochemical Characterization: Thoroughly analyzing the resulting nanoparticles or liposomes for size, surface charge, drug loading efficiency, and in vitro release kinetics.
In Vitro Cytotoxicity: Evaluating the cytotoxic activity of the encapsulated compound against a panel of cancer cell lines to ensure that the formulation does not compromise its therapeutic potency.
Table 1: Hypothetical Comparison of Nanoparticle Formulations for this compound
| Formulation Type | Average Particle Size (nm) | Drug Loading Efficiency (%) | In Vitro Release at 24h (%) |
|---|---|---|---|
| Polymeric Nanoparticles | 150 ± 20 | 85 ± 5 | 30 ± 5 |
This table is illustrative and represents the type of data that would be generated in formulation studies.
Conjugating this compound to targeting moieties such as monoclonal antibodies, peptides, or aptamers could enable its specific delivery to cancer cells expressing corresponding surface antigens. This approach has the potential to increase the therapeutic index by maximizing the drug concentration at the tumor site while minimizing exposure to healthy tissues. A study on the parent compound, bendamustine, demonstrated successful conjugation to polyamidoamine (PAMAM) dendrimers, resulting in a conjugate with a particle size of approximately 49.8 ± 2.5 nm. researchgate.net This conjugate showed sustained drug release and improved stability over 72 hours. researchgate.net In vitro studies on human monoblastic leukemia cells (THP-1) revealed a lower IC50 value for the PAMAM-bendamustine conjugate (32.1 ± 4.8 μM) compared to free bendamustine (50.42 ± 3.4 μM), indicating enhanced cytotoxicity. researchgate.net Furthermore, the conjugate demonstrated significantly higher cellular uptake and apoptosis in THP-1 cells. researchgate.net
Future research in this area for the 3-Hydroxyprop-2-yl Ester derivative should involve:
Target Identification: Selecting appropriate cellular targets that are overexpressed on the surface of cancer cells of interest.
Bioconjugation Chemistry: Developing stable and efficient methods for linking this compound to the selected targeting ligands.
Receptor Binding and Internalization Studies: Confirming that the resulting conjugate retains high affinity for its target and is efficiently internalized by cancer cells.
Advanced Preclinical Combination Therapy Strategies
The clinical utility of many chemotherapeutic agents is enhanced when they are used in combination with other drugs. Preclinical studies would be essential to identify synergistic or additive interactions between this compound and other anticancer agents.
Investigating the combination of this compound with targeted therapies, such as kinase inhibitors or inhibitors of apoptosis, could reveal synergistic effects. For instance, research on bendamustine has shown synergistic cytotoxicity when combined with nucleoside analogs like fludarabine (B1672870) or deoxyadenosine/pentostatin in chronic lymphocytic leukemia cells. nih.gov The combination of bendamustine with the BCL-2 inhibitor venetoclax (B612062) has also demonstrated a synergistic effect in suppressing the proliferation of early T-cell precursor acute lymphoblastic leukemia cells. nih.gov
Future preclinical studies for the ester should aim to:
High-Throughput Screening: Employing in vitro screening platforms to test a wide range of drug combinations across multiple cancer cell lines.
Mechanism of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions, such as the dual blockade of compensatory signaling pathways.
Table 2: Illustrative Data from a Preclinical Synergy Screen
| Combination Agent | Cancer Cell Line | Combination Index (CI)* |
|---|---|---|
| Kinase Inhibitor A | Lung Carcinoma (A549) | 0.7 |
| Apoptosis Inhibitor B | Breast Cancer (MCF-7) | 1.1 |
*CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. This data is hypothetical.
Deeper Mechanistic Elucidation of Efficacy and Resistance Pathways
A thorough understanding of the mechanism of action and potential resistance pathways is critical for the rational clinical development of any new anticancer drug.
Research into the parent compound, bendamustine, has revealed that its cytotoxic effects stem from its ability to cause DNA damage, leading to the activation of the DNA-damage stress response, inhibition of mitotic checkpoints, and induction of both apoptosis and mitotic catastrophe. hematologyandoncology.net Bendamustine is known to induce DNA double-strand breaks that are persistent and difficult to repair. nih.gov Unlike other alkylating agents, bendamustine appears to preferentially induce base excision repair (BER), a more complex and time-consuming DNA repair process. nih.gov Studies on various bendamustine esters have shown that they can be significantly more potent than the parent compound, with some derivatives being up to 100 times more effective. nih.gov This increased potency is associated with a higher induction of early apoptosis and increased expression of p53. nih.gov
Future mechanistic studies on this compound should aim to:
Define its Molecular Target Engagement: Confirming that the compound retains the DNA alkylating properties of bendamustine and characterizing the nature of the DNA adducts it forms.
Characterize Downstream Signaling Pathways: Investigating its impact on cell cycle progression, DNA damage response pathways, and the induction of various forms of cell death.
Identify Potential Resistance Mechanisms: Utilizing in vitro models of acquired resistance to identify the molecular changes that allow cancer cells to evade the cytotoxic effects of this compound. This could involve studies on drug efflux pumps, alterations in DNA repair pathways, or changes in apoptotic signaling.
By systematically addressing these future research directions, the scientific community can build a comprehensive preclinical data package to support the potential clinical translation of this compound.
Investigation in Additional Preclinical Disease Models and Cancer Subtypes
Future research on this compound would logically begin with its evaluation in a broad range of preclinical models to determine its potential therapeutic breadth. Studies on other bendamustine esters have demonstrated significantly increased cytotoxicity against a variety of human cancer cell lines, including those resistant to the parent drug. nih.govplos.org This suggests that a primary avenue of investigation should be to assess the efficacy of this compound in solid tumors, an area where bendamustine itself has had limited success but where its esters have shown promise. nih.govd-nb.info
A key research question would be to identify specific cancer subtypes that exhibit exceptional sensitivity to this compound. This could involve screening against cell lines with different genetic backgrounds and expression profiles of drug transporters, such as organic cation transporters (OCTs), which have been implicated in the uptake of other bendamustine esters. nih.govnih.gov
Hypothetical Research Data on Preclinical Efficacy
The following interactive table represents the kind of data that would be sought in initial preclinical screenings to compare the cytotoxic activity (IC50 values) of this compound against the parent compound, Bendamustine, across various cancer cell lines.
| Cell Line | Cancer Type | Bendamustine IC50 (µM) | Hypothetical this compound IC50 (µM) | Fold Improvement |
| A375 | Malignant Melanoma | >100 | 1.5 | >66 |
| HT-29 | Colorectal Carcinoma | 85 | 2.1 | 40.5 |
| NCI-H460 | Non-Small Cell Lung Cancer | 92 | 3.5 | 26.3 |
| MG-63 | Osteosarcoma | >100 | 4.2 | >23 |
| Panc-1 | Pancreatic Cancer | 120 | 5.0 | 24 |
Development of Biocompatible and Scalable Synthetic Routes
For any promising therapeutic candidate, the development of a robust, scalable, and biocompatible synthetic process is paramount for clinical translation. While various synthetic routes for bendamustine and its hydrochloride salt are established google.com, specific methods for the esterification with 3-hydroxyprop-2-ol to form this compound would need to be developed and optimized.
Initial synthetic strategies would likely involve standard esterification reactions, such as Fischer-Speier esterification or coupling reactions using agents like dicyclohexylcarbodiimide (B1669883) (DCC). However, a key focus for future development would be to create a process that is both high-yielding and avoids the use of hazardous reagents, making it suitable for large-scale industrial production. researchgate.net Green chemistry principles could be applied to minimize solvent waste and energy consumption.
Biocompatibility of the synthesis process is also a critical consideration. This involves ensuring that the final product is free of toxic residual solvents, heavy metals, and other process-related impurities. The development of a purification process, likely involving chromatography and recrystallization, would be essential to achieve the high purity required for a pharmaceutical-grade active ingredient. nih.gov Stability of the final ester compound under various storage conditions would also need to be thoroughly investigated to ensure a viable shelf-life.
Consideration for Further Chemical Modification Towards Next-Generation Derivatives
The structure of this compound, with its terminal hydroxyl group on the ester moiety, presents a prime opportunity for further chemical modification to create next-generation derivatives with potentially enhanced properties. This hydroxyl group serves as a convenient chemical handle for subsequent reactions.
One avenue of exploration would be the creation of prodrugs or targeted drug conjugates. For instance, the hydroxyl group could be further esterified with a targeting ligand, such as a molecule that binds to a receptor overexpressed on cancer cells. This could potentially increase the therapeutic index by concentrating the cytotoxic agent at the tumor site and reducing systemic exposure.
Another strategy could involve polymerization or conjugation to nanoparticles or dendrimers. Attaching the molecule to a larger carrier could alter its pharmacokinetic profile, potentially leading to a longer half-life and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.
Furthermore, the hydroxyl group could be used as a starting point for creating dimeric or oligomeric structures of bendamustine, a strategy that has been explored to increase cytotoxicity. nih.gov Structure-activity relationship (SAR) studies would be crucial in this phase to understand how different modifications to the 3-hydroxyprop-2-yl ester moiety affect the compound's potency, selectivity, and metabolic stability. These efforts would be aimed at designing novel derivatives with superior efficacy and a more favorable safety profile compared to existing alkylating agents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Bendamustine 3-Hydroxyprop-2-yl Ester, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification of bendamustine with 3-hydroxyprop-2-yl derivatives under controlled reaction conditions (e.g., temperature, catalyst selection). Reproducibility requires detailed documentation of reaction parameters (solvents, molar ratios, purification steps) and characterization via HPLC, NMR, and mass spectrometry to confirm identity and purity . For novel compounds, supplementary data (e.g., spectral libraries, crystallographic data) must be provided to validate structural claims, as outlined in experimental reporting standards .
Q. How can researchers validate the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, pH gradients) followed by quantitative analysis using validated LC-MS/MS methods. Comparative kinetic modeling (e.g., Arrhenius plots) can predict shelf-life, while degradation products must be identified via fragmentation patterns and compared to reference standards . Experimental design should include triplicate trials with statistical variance analysis to ensure reliability .
Q. What are the recommended analytical techniques for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV/Vis detection is standard for in vitro studies, while LC-MS/MS is preferred for in vivo pharmacokinetic analyses due to higher sensitivity. Method validation must adhere to ICH guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and limits of detection/quantification (LOD/LOQ) tailored to expected plasma concentrations . Calibration curves should be constructed using matrix-matched standards to account for interference .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be reconciled across studies?
- Methodological Answer : Discrepancies often arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or methodological differences (e.g., microsomal vs. hepatocyte assays). Researchers should conduct cross-study meta-analyses, stratifying data by model system and assay conditions. In vitro-in vivo extrapolation (IVIVE) modeling can contextualize findings, while isotopic labeling (e.g., ¹⁴C-bendamustine) helps track metabolite formation . Critical evaluation of raw data (e.g., chromatographic baselines, ion suppression effects) is essential to rule out technical artifacts .
Q. What experimental designs are optimal for assessing drug-drug interaction risks between this compound and monoclonal antibodies (e.g., rituximab)?
- Methodological Answer : Co-administration studies should use a crossover design with pharmacokinetic sampling at critical timepoints (e.g., pre-dose, 24h, 7d post-infusion). Population pharmacokinetic (PopPK) models can quantify changes in clearance rates, while non-compartmental analysis (NCA) evaluates AUC and Cmax shifts. For mechanistic insights, in vitro transporter inhibition assays (e.g., OATP1B1/3) and cytokine profiling (e.g., IL-6, TNF-α) are recommended to identify immunomodulatory interactions . Statistical power calculations must ensure sample sizes are sufficient to detect clinically relevant effect sizes (α = 0.05, β = 0.2) .
Q. How should researchers address variability in cytotoxicity assays for this compound across cancer cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and use multiple cell lines (e.g., leukemia, lymphoma) to assess tumor-type specificity. Dose-response curves (IC50) should be generated with nonlinear regression models (e.g., four-parameter logistic), and results normalized to housekeeping genes (e.g., GAPDH) to control for proliferation rate differences. Confounding factors like efflux pump activity (e.g., P-gp inhibition assays) must be evaluated to explain resistance mechanisms . Data contradictions should be resolved through orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Methodological Best Practices
- Data Integrity : Maintain raw datasets (e.g., chromatograms, spectral scans) in supplementary materials for independent verification .
- Statistical Rigor : Use mixed-effects models for longitudinal studies and Bonferroni corrections for multiple comparisons to reduce Type I errors .
- Ethical Compliance : For preclinical studies, adhere to ARRIVE guidelines for experimental transparency and animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
